5-Trifluoromethoxy-benzo[b]thiophene: Structural Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications
5-Trifluoromethoxy-benzo[b]thiophene: Structural Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications
Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. Among these motifs, the trifluoromethoxy (
As a Senior Application Scientist, I frequently leverage this specific scaffold to overcome blood-brain barrier (BBB) permeability issues and metabolic liabilities in central nervous system (CNS) drug discovery. This whitepaper provides an in-depth technical analysis of the 5-trifluoromethoxy-benzo[b]thiophene core, detailing its physicochemical properties, structural rationale, and field-proven synthetic protocols for downstream functionalization.
Physicochemical Profiling & Quantitative Data
The utility of the 5-trifluoromethoxy-benzo[b]thiophene scaffold is rooted in its diverse commercially available derivatives, which serve as versatile precursors for cross-coupling and functionalization. Table 1 summarizes the critical quantitative data for the base core and its primary functionalized derivatives.
Table 1: Physicochemical Properties of 5-Trifluoromethoxy-benzo[b]thiophene and Key Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Application / Feature |
| 5-Trifluoromethoxy-benzo[b]thiophene | 1267687-85-3[3] | 218.20 g/mol | Base scaffold; High lipophilicity (LogP ~4.3)[3]. | |
| 5-Trifluoromethoxy-benzo[b]thiophene-2-carboxylic acid | 885279-13-0[4] | 262.21 g/mol | Primary precursor for decarboxylative cross-couplings[5]. | |
| Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate | 885279-16-3[] | 276.24 g/mol | Protected intermediate for multi-step syntheses[7]. |
Structural Biology & Medicinal Chemistry Rationale
The selection of 5-trifluoromethoxy-benzo[b]thiophene over traditional indole or naphthalene cores is driven by strict causality in molecular design:
-
Bioisosterism & BBB Permeability: The benzothiophene core acts as a classical bioisostere for indole. By replacing the
bond of an indole with a sulfur atom, we eliminate a hydrogen bond donor. This reduction in polar surface area (PSA) significantly enhances passive diffusion across the blood-brain barrier, making it an ideal scaffold for CNS targets such as Fatty Acid Amide Hydrolase (FAAH) inhibitors[2][5]. -
Metabolic Shielding via the
Group: The 5-position of aromatic rings is notoriously susceptible to Cytochrome P450-mediated oxidation. The robustngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> bonds of the trifluoromethoxy group block this metabolic soft spot. Furthermore, unlike a simple group, the oxygen atom allows the group to adopt an orthogonal conformation relative to the aromatic plane, minimizing steric clash with adjacent binding pocket residues while maximizing lipophilicity[8]. -
Broad-Spectrum Efficacy: Beyond CNS applications, this scaffold has demonstrated exceptional utility in the synthesis of 4,5-dihydrooxazole derivatives, which act as broad-spectrum antifungal agents against Candida albicans and Aspergillus fumigatus by leveraging the lipophilic tail to disrupt fungal cell membranes[8].
Synthetic Workflows & Experimental Protocols
To integrate this scaffold into complex active pharmaceutical ingredients (APIs), tandem decarboxylation and borylation is a highly efficient strategy. The following workflow transforms the stable 2-carboxylic acid derivative into a Suzuki-Miyaura cross-coupling-ready dioxaborolane intermediate[5][8].
Fig 1. Tandem decarboxylation and Ir-catalyzed C-H borylation of the benzothiophene core.
Protocol 1: Microwave-Assisted Decarboxylation
Objective: Conversion of the 2-carboxylic acid to the base 5-trifluoromethoxy-benzo[b]thiophene core.
Causality: Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation provides rapid, uniform thermal stress that facilitates the extrusion of
Step-by-Step Methodology:
-
Preparation: In a 20 mL microwave-safe vial, suspend 5-trifluoromethoxy-benzo[b]thiophene-2-carboxylic acid (2.00 g, 7.63 mmol) in anhydrous N,N-Dimethylacetamide (DMA) (12.0 mL)[5].
-
Base Addition: Add DBU (5.0 mL, 32 mmol) dropwise at room temperature. The solution will become homogenous.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 200°C for exactly 1 hour[5].
-
Workup: Cool the reaction to room temperature. Dilute the mixture with 1N aqueous HCl (15 mL) to neutralize the DBU, and extract with Ethyl Acetate (3 x 20 mL).
-
Self-Validation (QC): Analyze the organic layer via LC-MS. The protocol is validated when the
261 peak of the starting acid disappears, replaced entirely by the highly non-polar product peak.
Protocol 2: Iridium-Catalyzed C-H Borylation
Objective: Functionalization of the C2-position to yield a pinacolborane derivative.
Causality: The combination of
Step-by-Step Methodology:
-
Catalyst Activation: In a nitrogen-filled glovebox, combine
(1.5 mol%) and dtbpy (3.0 mol%) in anhydrous 1,2-dimethoxyethane (DME) (5 mL). Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir-complex[8]. -
Reagent Addition: Add 5-trifluoromethoxy-benzo[b]thiophene (1.0 equiv) and bis(pinacolato)diboron (
) (1.1 equiv) to the catalyst solution. -
Reaction: Seal the vessel, remove it from the glovebox, and stir at 80°C for 4.5 hours[8].
-
Self-Validation (QC): Monitor via GC-MS or TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting material is fully consumed, yielding 4,4,5,5-tetramethyl-2-(5-trifluoromethoxy-benzo[b]thiophene-2-yl)-[1,3,2]dioxaborolane.
Conclusion
The 5-trifluoromethoxy-benzo[b]thiophene scaffold represents a triumph of rational drug design. By combining the bioisosteric advantages of the benzothiophene core with the metabolic shielding and lipophilicity of the trifluoromethoxy group, medicinal chemists can effectively bypass common pharmacokinetic bottlenecks. The validated protocols provided herein ensure that researchers can seamlessly integrate this advanced intermediate into high-throughput synthesis and lead optimization pipelines.
References
-
5-trifluoromethoxy-benzo[b]thiophene-2-carboxylic acid - Reagent Database - reagentdatabase.com. 4
-
5-trifluoromethoxy-benzo[b]thiophene | 1267687-85-3 - molaid.com.3
-
Main Product - BOC Sciences (885279-16-3) - bocsci.com.
-
US8906914B2 - Ethylene diamine modulators of fatty acid hydrolase - google.com/patents. 5
-
5-三氟甲氧基苯并[b]噻吩-2-羧酸甲酯 | 885279-16-3 - molaid.com. 7
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - nih.gov (PMC). 1
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - nih.gov (PMC).2
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5-三氟甲氧基苯并[B]噻吩-2-甲酸 | 885279-13-0 Reaction Data - molaid.com. 8
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